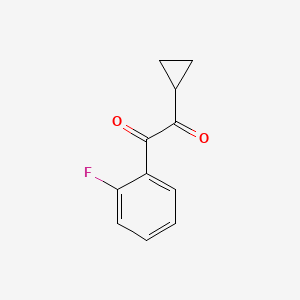

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

Übersicht

Beschreibung

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 g/mol . This compound is related to the novel platelet inhibitor Prasugrel . It is used primarily in pharmaceutical research and development as an impurity standard .

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 2-fluorobenzaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione has several scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. As a related substance of Prasugrel, it may interact with platelet receptors and inhibit platelet aggregation. The exact molecular pathways and targets involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione can be compared with other similar compounds such as:

- 1-Cyclopropyl-2-(2-chlorophenyl)ethane-1,2-dione

- 1-Cyclopropyl-2-(2-bromophenyl)ethane-1,2-dione

- 1-Cyclopropyl-2-(2-methylphenyl)ethane-1,2-dione

These compounds share a similar cyclopropyl and phenyl structure but differ in the substituent on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties .

Biologische Aktivität

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione, also known by its CAS number 1391054-37-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, synthesis methods, and relevant case studies.

- Molecular Formula : CHF_{O}_2

- Molecular Weight : 192.19 g/mol

- CAS Number : 1391054-37-7

Antibacterial and Antifungal Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, compounds with fluorinated aromatic groups have shown enhanced activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

The presence of halogen substituents, such as fluorine, is believed to enhance the bioactivity of these compounds by increasing their lipophilicity and altering their interaction with bacterial cell membranes .

The proposed mechanism of action for the antibacterial activity of this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This is particularly relevant for Gram-positive bacteria where cell wall structure is crucial for survival .

Synthesis Methods

The synthesis of this compound has been explored through various methods:

-

Bromination Reactions : Utilizing reagents like N-bromosuccinimide in different solvents (e.g., chloroform, tetrahydrofuran) has shown effective yields.

Reaction Conditions Yield (%) Purity (%) With N-bromosuccinimide in chloroform 78 99.73 With iodine(I) bromide in tetrahydrofuran 95.3 99.73 - Cyclization Reactions : The cyclopropyl group provides unique reactivity patterns that can be exploited in synthetic pathways leading to the desired dione structure .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against resistant strains of bacteria. The study demonstrated that modifications to the cyclopropyl group significantly impacted the compound's biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Example Case Study:

In vitro tests conducted on a series of derivatives showed that introducing electron-withdrawing groups enhanced antibacterial properties against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCZRRMMACTIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-37-7 | |

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)-1,2-ethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-1,2-ETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89T1HA89AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione and how is it formed?

A1: this compound is a degradation product of the antiplatelet drug Prasugrel hydrochloride. The study by [] found that this compound forms when Prasugrel hydrochloride is subjected to acidic, basic, and oxidative stress conditions. This degradation pathway was identified through a series of experiments following ICH guideline Q1A (R2).

Q2: How was the structure of this compound confirmed in the study?

A2: The researchers utilized a combination of analytical techniques to confirm the structure of this compound. Initially, they employed GC/MS to establish the mass fragmentation pathway of Prasugrel hydrochloride. After separating the degradation products using preparative TLC, they characterized this compound through FTIR and 1H NMR spectroscopy. By analyzing the spectroscopic data in conjunction with the mass spectral data, the researchers confidently elucidated the structure of this degradation product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.